An In-Depth Technical Guide to 3-Propyl-1-hexanol: Chemical Properties, Structure, and Synthetic Considerations
An In-Depth Technical Guide to 3-Propyl-1-hexanol: Chemical Properties, Structure, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of organic chemistry, the study of specialty alcohols offers a gateway to novel synthetic pathways and the development of unique molecular architectures. 3-Propyl-1-hexanol, a branched primary alcohol, represents a compound of interest for its potential applications as a solvent, intermediate, and building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, structural characteristics, and synthetic approaches for 3-Propyl-1-hexanol, tailored for professionals in research and development. By synthesizing available data with established chemical principles, this document aims to serve as a foundational resource for informed experimental design and application.
Molecular Structure and Identification
3-Propyl-1-hexanol, with the IUPAC name 3-propylhexan-1-ol, is a saturated fatty alcohol. Its structure features a nine-carbon backbone with a hydroxyl group at the primary position and a propyl group branching at the third carbon. This branched structure imparts distinct physical and chemical properties compared to its linear isomer, 1-nonanol.
The fundamental identifiers for 3-Propyl-1-hexanol are crucial for accurate documentation and procurement in a research setting.
| Identifier | Value |
| IUPAC Name | 3-propylhexan-1-ol[1] |
| CAS Number | 66793-85-9[1][2] |
| Molecular Formula | C₉H₂₀O[1] |
| Molecular Weight | 144.25 g/mol [1] |
| Canonical SMILES | CCCC(CCC)CCO[1] |
| InChIKey | MHJIVMDBOGBUHH-UHFFFAOYSA-N[1] |
A visual representation of the molecular structure is provided below.
Caption: 2D Structure of 3-Propyl-1-hexanol
Physicochemical Properties
The physical properties of 3-Propyl-1-hexanol are essential for its handling, purification, and application in various experimental setups. While comprehensive experimental data is not widely published, estimations based on its structure and data from chemical suppliers provide a useful baseline.
| Property | Value | Source |
| Boiling Point | 192.9°C (estimated) | Guidechem |
| Density | 0.8446 g/cm³ (estimated) | Guidechem |
| Refractive Index | 1.4340 | Guidechem, Stenutz |
| Solubility | Limited data available. Expected to have low solubility in water and be soluble in organic solvents. | N/A |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The protons on the carbon bearing the hydroxyl group (-CH₂OH) would likely appear as a triplet. The methine proton (-CH) at the branch point would be a complex multiplet. The various methylene (-CH₂) and methyl (-CH₃) groups would exhibit overlapping multiplets and triplets, respectively, in the upfield region of the spectrum.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum should display distinct signals for each of the non-equivalent carbon atoms. The carbon attached to the hydroxyl group (-CH₂OH) would be found in the downfield region typical for alcohols. The methine carbon at the branch point would also be clearly distinguishable. The remaining aliphatic carbons would appear in the upfield region.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 3-Propyl-1-hexanol would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region. A C-O stretching band would be expected around 1050-1150 cm⁻¹.
Mass Spectrometry (Predicted)
In a mass spectrum, the molecular ion peak (M⁺) at m/z 144 might be observed, although it could be weak. Common fragmentation patterns for alcohols include the loss of water (M-18), and alpha-cleavage, which would involve the breaking of the C-C bond adjacent to the oxygen atom.
Synthesis and Experimental Protocols
The synthesis of 3-Propyl-1-hexanol can be approached through several established organic chemistry methodologies. A common and effective strategy involves the use of Grignard reagents.
Grignard Synthesis Approach
A plausible synthetic route involves the reaction of a Grignard reagent with an appropriate aldehyde, followed by acidic workup. For the synthesis of 3-Propyl-1-hexanol, one could consider the reaction of propylmagnesium bromide with hexanal. However, a more convergent synthesis would involve the reaction of a Grignard reagent with an epoxide.
A potential, though not experimentally verified, synthetic pathway is outlined below:
Caption: Plausible synthetic workflow for 3-Propyl-1-hexanol.
Step-by-Step Protocol (Hypothetical):
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Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine is added to initiate the reaction. A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise to the magnesium turnings with stirring. The reaction mixture is gently refluxed until the magnesium is consumed.
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Grignard Reaction: The Grignard solution is cooled to 0 °C. A solution of hex-2-enal in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is stirred at room temperature for several hours.
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Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude allylic alcohol.
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Hydroboration-Oxidation: The crude 3-propylhex-1-en-3-ol is dissolved in anhydrous tetrahydrofuran (THF). Borane-THF complex is added dropwise at 0 °C under a nitrogen atmosphere. The reaction is stirred at room temperature. After completion, the reaction is cooled to 0 °C, and an aqueous solution of sodium hydroxide is added, followed by the slow, careful addition of hydrogen peroxide. The mixture is stirred and then worked up by separating the layers and extracting the aqueous phase with diethyl ether. The combined organic extracts are washed, dried, and concentrated.
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Purification: The crude 3-Propyl-1-hexanol is purified by fractional distillation under reduced pressure.
Causality behind Experimental Choices:
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Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.
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Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of an alkene, which in this case would lead to the desired primary alcohol from the terminal alkene precursor.
Applications and Research Directions
While specific, high-impact applications of 3-Propyl-1-hexanol are not extensively documented in peer-reviewed literature, its structural motifs suggest potential utility in several areas:
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Specialty Solvents: Its branched structure and hydroxyl functionality could make it a useful solvent for specific organic reactions or formulations where control over viscosity and polarity is required.
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Surfactant and Detergent Synthesis: The hydrophobic alkyl chain and the hydrophilic alcohol group are characteristic features of molecules used in the production of non-ionic surfactants.
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Fragrance and Flavor Intermediates: Branched alcohols are often precursors to esters that possess characteristic fruity or floral scents, making them valuable in the fragrance industry.
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Polymer and Materials Science: As a monofunctional alcohol, it could be used as a chain-terminating agent in certain polymerization reactions or as a building block for the synthesis of specialty polymers and coatings.
Further research into the reactivity and properties of 3-Propyl-1-hexanol is warranted to fully explore its potential in these and other areas of chemical science and industry.
Safety and Handling
3-Propyl-1-hexanol is classified as a combustible liquid and can cause skin, eye, and respiratory irritation[1].
GHS Hazard Statements:
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H227: Combustible liquid[1]
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H315: Causes skin irritation[1]
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H319: Causes serious eye irritation[1]
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H335: May cause respiratory irritation[1]
Precautionary Measures:
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Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information before working with this compound.
Conclusion
3-Propyl-1-hexanol is a specialty branched alcohol with potential for a variety of applications in chemical synthesis and materials science. While detailed experimental data is somewhat limited in the public domain, its fundamental properties and plausible synthetic routes can be established from existing chemical knowledge. This guide provides a solid foundation for researchers and professionals to understand and utilize 3-Propyl-1-hexanol in their work, while also highlighting the need for further experimental investigation to fully characterize this interesting molecule.
References
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PubChem. (n.d.). 3-Propyl-1-hexanol. National Center for Biotechnology Information. Retrieved from [Link]
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Stenutz. (n.d.). 3-propylhexan-1-ol. Retrieved from [Link]
